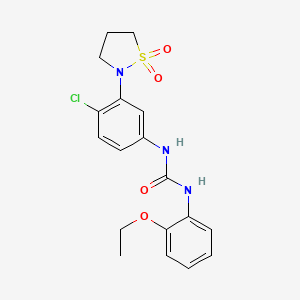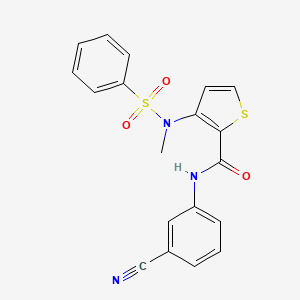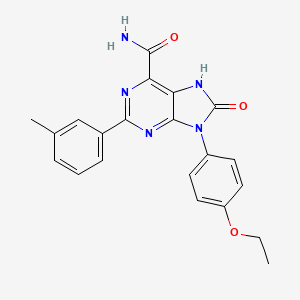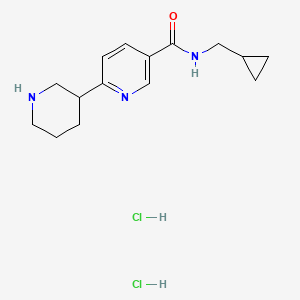
N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride” is a complex organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals, and a cyclopropylmethyl group, which is found in various drugs .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Suzuki-Miyaura coupling, which can introduce strained rings like cyclopropyl groups . Another method could involve the addition of a photocatalytically generated radical to a homoallylic tosylate, followed by a reduction of the intermediate radical adduct to an anion that undergoes an intramolecular substitution .Molecular Structure Analysis
The cyclopropyl group is a highly strained molecule with a bond angle of 60 degrees, which is significantly smaller than the normal tetrahedral bond angle of 109.28 degrees . This strain can have significant effects on the molecule’s reactivity.Chemical Reactions Analysis
Cyclopropane-containing compounds can undergo a variety of reactions due to the strain in the cyclopropane ring. For example, they can participate in ring-opening reactions and 1,2-migration type rearrangements, which are unimolecular radical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrazole derivatives, which may be structurally similar, are known for their versatility as synthetic intermediates in preparing chemicals in various fields .Wissenschaftliche Forschungsanwendungen
Spirocyclic Piperidines Synthesis
N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride is related to spirocyclic piperidines. In a study, the electrophile-induced dearomatizing spirocyclization of N-arylisonicotinamides was investigated, leading to spirocyclic dihydropyridines. These compounds are related to biologically active molecules such as MK-677, demonstrating the chemical's potential in the synthesis of valuable spirocyclic piperidines (Arnott, Brice, Clayden, & Blaney, 2008).
Cannabinoid Receptor Antagonists
The compound has been associated with studies on cannabinoid receptor antagonists. A study on structure-activity relationships of pyrazole derivatives, closely related to N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride, explored their utility as cannabinoid receptor antagonists. Such antagonists can potentially mitigate harmful side effects of cannabinoids (Lan, Liu, Fan, Lin, Fernando, McCallion, Pertwee, & Makriyannis, 1999).
Antibacterial Agents
Research has also been conducted on 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which are structurally similar to N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride. These derivatives exhibit potential as antibacterial agents (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).
Sigma Receptor Ligands
The compound is related to sigma receptor ligands, as demonstrated in a study investigating NE-100, a selective and potent σ receptor ligand. Such ligands may have therapeutic potential in cognitive dysfunction (Ogawa, Okuyama, Araki, & Otomo, 1994).
Antithrombotic Activity
Research on compounds like N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride has explored their potential in antithrombotic activity. A study on AT-1015, a 5-HT(2A) receptor antagonist, showed significant antithrombotic effects without notable bleeding time prolongation (Kihara, Koganei, Hirose, Yamamoto, & Yoshimoto, 2001).
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-6-piperidin-3-ylpyridine-3-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.2ClH/c19-15(18-8-11-3-4-11)13-5-6-14(17-10-13)12-2-1-7-16-9-12;;/h5-6,10-12,16H,1-4,7-9H2,(H,18,19);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWGKCWOBUSJKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=C(C=C2)C(=O)NCC3CC3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

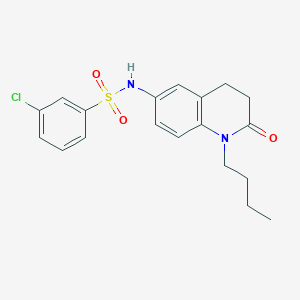
![2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone](/img/structure/B2650796.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2650797.png)
![8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B2650798.png)
![1-{[2-(4-bromophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole](/img/structure/B2650799.png)
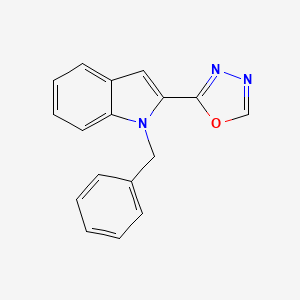
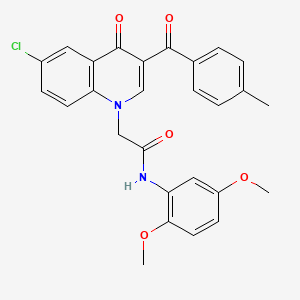
![Ethoxy[({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione](/img/structure/B2650806.png)
![Methyl (E)-4-[3-[1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]morpholin-4-yl]-4-oxobut-2-enoate](/img/structure/B2650809.png)
![6-(cyclopentyloxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2650810.png)
